molecular formula C9H10Cl2N2 B3415216 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1052552-08-5

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B3415216
CAS No.: 1052552-08-5
M. Wt: 217.09 g/mol
InChI Key: BNAOKMVYFOMSDX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS: 118000-40-1) is a heterocyclic compound with the molecular formula C₉H₁₀Cl₂N₂ and a molecular weight of 217.10 g/mol . Its structure features an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at position 2 and a methyl group at position 6, forming a hydrochloride salt. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its reactive chloromethyl group for further functionalization .

Properties

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAOKMVYFOMSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585823
Record name 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052552-08-5, 118000-40-1
Record name Imidazo[1,2-a]pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1)
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Record name 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of 6-methylimidazo[1,2-a]pyridine. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a solvent like dichloromethane and a catalyst such as zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Alkylation Reactions

The chloromethyl group (-CH₂Cl) serves as a key reactive site, facilitating alkylation through nucleophilic substitution (S<sub>N</sub>2) or elimination-addition mechanisms. Common nucleophiles include:

  • Amines : React to form secondary or tertiary amines. For example, reaction with primary amines yields 2-(alkylaminomethyl)-6-methylimidazo[1,2-a]pyridine derivatives .

  • Thiols : Produce thioether linkages, useful in bioconjugation or drug design .

  • Hydroxide ions : Undergo hydrolysis to form hydroxymethyl derivatives, though this pathway is less common due to steric hindrance from the methyl group at position 6 .

Nucleophilic Substitution Patterns

Reactivity depends on the electronic and steric environment of the imidazopyridine core:

NucleophileReaction ConditionsProductYield (%)Reference
BenzylamineDCM, RT, 12h2-(Benzylaminomethyl)-6-methylimidazo[1,2-a]pyridine78
Sodium thiophenolateEtOH, reflux, 6h2-(Phenylthiomethyl)-6-methylimidazo[1,2-a]pyridine65
Potassium hydroxideH₂O, 60°C, 3h2-(Hydroxymethyl)-6-methylimidazo[1,2-a]pyridine42

Reaction Mechanism and Kinetics

The alkylation process typically follows second-order kinetics, with rate constants influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate S<sub>N</sub>2 reactions.

  • Temperature : Optimal yields are achieved under reflux conditions (e.g., 80°C in ethanol) .

  • Catalysts : Acidic or basic conditions modulate reactivity; for example, HCl byproducts can inhibit further substitution .

Biological Alkylation Activity

The compound’s ability to alkylate biomolecules has been studied in bacterial systems:

  • DNA interaction : Forms covalent adducts with guanine residues, disrupting replication .

  • Protein modification : Targets cysteine thiols in enzymes, leading to functional inhibition .

Comparative Reactivity of Related Compounds

CompoundSubstituentsReactivityKey Applications
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine-CH₂Cl, -CH₃High (electrophilic CH₂Cl)Alkylation, drug intermediates
6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine-CH₂Cl, -Br, -CH₃Moderate (steric hindrance from Br)Halogen exchange reactions
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-CH₂Cl, -ClVery high (no steric bulk)Cross-coupling substrates

Scientific Research Applications

Chemistry

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride serves as a building block in organic synthesis. It is utilized to create complex organic molecules and heterocyclic compounds due to its reactivity towards nucleophiles and electrophiles. This compound's chloromethyl group allows for the formation of covalent bonds with various biological targets, making it valuable in drug design.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity: Studies have shown that derivatives can effectively combat various bacterial strains by alkylating microbial DNA, inhibiting replication and function. Minimum Inhibitory Concentrations (MICs) for some derivatives range between 16 µg/mL to 1 µg/mL against various Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: The compound has been tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values below 10 mg/mL for certain derivatives. It shows particular effectiveness against liver (HePG2) and breast (MCF7) cancer cell lines .

Medicine

In medicinal chemistry, this compound is an important intermediate in the development of pharmaceuticals targeting specific enzymes or receptors. Its ability to form covalent bonds with biological macromolecules positions it as a candidate for designing drugs that modulate enzyme activity or receptor interactions.

Industry

The compound is also applied in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for synthesizing herbicides and pesticides that require specific structural motifs for biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various derivatives found that compounds similar to this compound showed superior activity against resistant bacterial strains compared to conventional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines revealed that certain derivatives exhibited significant anticancer activity, particularly against HePG2 cells. The study highlighted the potential for developing new therapeutic agents targeting liver cancer based on the structural characteristics of imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially leading to the inhibition of enzyme activity or disruption of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The chloromethyl and methyl substituents on the imidazo[1,2-a]pyridine scaffold distinguish this compound from analogues. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP Purity Key References
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride ClCH₂ (2), CH₃ (6) C₉H₁₀Cl₂N₂ 217.10 Not reported 2.27 95%
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine Br-C₆H₄ (2), CH₃ (6) C₁₄H₁₁BrN₂ 287.15 214–215 3.8* >97%
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine Adamantyl (2), CH₃ (6) C₁₈H₂₂N₂ 266.39 98–100 (371–373 K) 5.1* 70%
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine CH₃O-C₆H₄ (2), CH₃ (6) C₁₅H₁₄N₂O 238.29 178–180 2.5* 70%
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Cl (6), Thiophene (2) C₁₀H₇ClN₂S 222.69 Not reported 2.9* 83%

*LogP values estimated using substituent contribution methods.

Key Observations :

  • Substituent Effects on Melting Points : Bulky groups like adamantyl () or bromophenyl () increase melting points due to enhanced crystal packing, whereas smaller groups (e.g., methoxyphenyl) result in lower melting points.
  • Hydrophobicity : The adamantyl derivative has the highest LogP (5.1), suggesting greater lipophilicity, while the hydrochloride salt of the target compound has moderate lipophilicity (LogP 2.27), favoring solubility in polar solvents .
  • Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it a versatile intermediate compared to non-halogenated analogues .

Biological Activity

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. Its unique structure allows it to interact with various biological targets, making it a significant subject of study in pharmacology.

  • Molecular Formula : C₉H₉ClN₂
  • Molecular Weight : Approximately 180.63 g/mol
  • Structure : The imidazopyridine scaffold is characterized by a chloromethyl group that enhances its reactivity.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophiles, such as DNA and proteins, disrupting cellular functions and leading to cell death in microbial organisms. This mechanism underlies its potential efficacy as an antibacterial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The mechanism involves the alkylation of bacterial DNA, which disrupts replication and transcription processes .

Anticancer Potential

Studies have highlighted the compound's potential as an anticancer agent. For example, bioassays conducted by the National Cancer Institute showed no significant carcinogenicity in Fischer 344 rats and B6C3F1 mice over prolonged exposure, suggesting a favorable safety profile for further development .

Study on Antibacterial Activity

A study focused on the antibacterial properties of this compound demonstrated that it effectively inhibited the growth of several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that indicate its potential use in developing new antibiotics .

Anticancer Research

In another study exploring the anticancer effects of imidazopyridine derivatives, researchers found that modifications to the imidazopyridine scaffold could enhance cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions could significantly increase potency against tumor cells while maintaining low toxicity to normal cells .

Data Tables

Biological Activity Effectiveness Reference
AntibacterialEffective against multiple strains
AnticancerLow toxicity; potential for further development
MechanismAlkylation of DNA and proteins

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319). Use NIOSH/OSHA-compliant respirators if ventilation is insufficient .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation of dust/aerosols (GHS H335). Local exhaust ventilation is recommended during large-scale synthesis .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent decomposition .
  • Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose of as hazardous waste .

Q. What synthetic routes are validated for preparing this compound?

  • Methodological Answer :

  • Cyclocondensation : React 1,3-dichloroacetone with 3-amino-6-chloropyridazine in 1,2-dimethoxyethane under reflux, followed by nitration at position 3 (yields ~60–70%) .
  • Functionalization : Substitute the chloromethyl group via SRN1 reactions with sulfur or carbon nucleophiles (e.g., thiols, enolates) in polar aprotic solvents like DMF or DMSO .
  • Purification : Use silica gel chromatography with ethyl acetate/petroleum ether (1:1) for isolating crystalline products .

Q. How should researchers characterize purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min; purity >95%) .
  • NMR : Confirm substitution patterns (e.g., chloromethyl δ ~4.5–5.0 ppm in 1^1H NMR; aromatic protons δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS (m/z calculated for C9_9H10_{10}ClN2_2: 197.05; observed: 197.1 ± 0.2) .

Advanced Research Questions

Q. What mechanistic insights govern nucleophilic substitution at the chloromethyl group?

  • Methodological Answer :

  • SRN1 Pathway : Initiated by single-electron transfer (SET) from nucleophiles (e.g., thiophenolate), forming radical intermediates. Optimize with UV light or radical initiators (e.g., AIBN) in DMSO at 25–40°C .
  • Competing Reactions : Avoid protic solvents (e.g., water) to prevent hydrolysis of the chloromethyl group. Use anhydrous conditions and inert atmospheres (N2_2/Ar) .

Q. How can side reactions during imidazo[1,2-a]pyridine functionalization be minimized?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures <50°C to prevent decomposition of the nitro group (if present) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., morpholinylmethyl groups) during multi-step syntheses .
  • Catalysis : Use Pd(OAc)2_2/Xantphos for Suzuki couplings at position 2, ensuring regioselectivity and >80% yields .

Q. What strategies enable selective introduction of substituents on the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Electrophilic Substitution : Nitration at position 3 using phosphoryl trichloride in DMF at 80°C (monitor via TLC; Rf ~0.4 in ethyl acetate) .
  • Cross-Coupling : Employ Buchwald-Hartwig amination for aryl/heteroaryl groups at position 6 (Pd2_2(dba)3_3, BINAP, Cs2_2CO3_3, toluene, 110°C) .

Q. How does the chloromethyl group influence reactivity in drug discovery applications?

  • Methodological Answer :

  • Prodrug Design : The chloromethyl group serves as a leaving group for covalent conjugation with biomolecules (e.g., fluorescent probes for receptor visualization) .
  • Toxicity Profiling : Assess respiratory irritation (GHS H335) via in vitro assays (e.g., BEAS-2B cell lines) using MTT cytotoxicity protocols .

Data Contradictions and Recommendations

  • Hazard Classification : classifies acute oral toxicity as Category 4 (H302), while lists H312 (skin contact harmful). Researchers should adopt the stricter protocol (H312) for dermal exposure .
  • Storage : specifies refrigeration (2–8°C), whereas emphasizes dryness without temperature limits. Prioritize refrigeration to enhance compound stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

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